molecular formula C7H10BNO3 B15290618 (2-Methoxy-5-methylpyridin-4-yl)boronic acid

(2-Methoxy-5-methylpyridin-4-yl)boronic acid

Cat. No.: B15290618
M. Wt: 166.97 g/mol
InChI Key: LRPVGUOLBYXSOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-Methoxy-5-methylpyridin-4-yl)boronic acid is an organic compound with the molecular formula C7H10BNO3. It is a boronic acid derivative, which means it contains a boron atom bonded to an oxygen atom and a hydroxyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Methoxy-5-methylpyridin-4-yl)boronic acid typically involves the borylation of the corresponding pyridine derivative. One common method is the Miyaura borylation reaction, which involves the reaction of an aryl halide with a diboron reagent in the presence of a palladium catalyst . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of boronic acids, including this compound, often employs continuous flow processes to enhance efficiency and yield. These methods can involve the use of organolithium or Grignard reagents to introduce the boron moiety .

Chemical Reactions Analysis

Types of Reactions

(2-Methoxy-5-methylpyridin-4-yl)boronic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-Methoxy-5-methylpyridin-4-yl)boronic acid is unique due to the presence of both a methoxy and a methyl group on the pyridine ring, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for specific applications in organic synthesis and medicinal chemistry .

Biological Activity

(2-Methoxy-5-methylpyridin-4-yl)boronic acid is a compound of interest in medicinal chemistry and biochemistry due to its unique structural properties and biological activities. This article explores its synthesis, biological mechanisms, and applications, supported by relevant research findings.

Chemical Structure and Properties

The compound this compound has the following chemical formula: C₇H₉BNO₃. Its structure includes a pyridine ring with methoxy and methyl substituents, which contribute to its reactivity and biological interactions.

Synthesis Methods

The synthesis of this compound typically involves the following methods:

  • Borylation of Pyridine Derivatives : Utilizing boron reagents in the presence of transition metals to facilitate the introduction of the boronic acid functional group.
  • Halogen-Metal Exchange : This method involves exchanging halogens with organoboranes, followed by hydrolysis to yield the boronic acid.

This compound exhibits several biological activities, primarily through its interaction with various enzymes and receptors:

  • Enzyme Inhibition : It has been shown to selectively inhibit certain phosphodiesterases (PDEs), which play a crucial role in cellular signaling pathways involving cAMP and cGMP .
  • Molecular Recognition : The boronic acid moiety can form reversible covalent bonds with diols, allowing for specific interactions with biomolecules, which is valuable in drug design .

Pharmacological Applications

  • Cancer Therapeutics : Research indicates that derivatives of this compound may enhance the efficacy of anti-cancer drugs by improving their pharmacokinetic profiles .
  • Biochemical Probes : Its ability to interact with biological molecules makes it suitable for use as a probe in biochemical assays, particularly in studying enzyme kinetics and mechanisms .

Case Studies and Experimental Data

A study published in Acta Volume 41 demonstrated that this compound could effectively inhibit specific PDE isoforms, suggesting potential applications in treating diseases related to dysregulated cAMP/cGMP signaling pathways .

Another investigation highlighted its role as a building block in synthesizing more complex molecules, emphasizing its utility in organic synthesis and pharmaceutical development .

Comparative Analysis

The following table summarizes the biological activity of this compound compared to other similar compounds:

Compound NameBiological ActivityMechanism of Action
This compoundPDE inhibition; molecular recognitionReversible covalent bonding
5-Chloro-2-methoxypyridin-4-boronic acidAnti-cancer activity; organic synthesisCross-coupling reactions
5-Methoxy-2-methylpyridin-4-boronic acidEnzyme inhibition; drug deliveryFormation of stable complexes

Properties

Molecular Formula

C7H10BNO3

Molecular Weight

166.97 g/mol

IUPAC Name

(2-methoxy-5-methylpyridin-4-yl)boronic acid

InChI

InChI=1S/C7H10BNO3/c1-5-4-9-7(12-2)3-6(5)8(10)11/h3-4,10-11H,1-2H3

InChI Key

LRPVGUOLBYXSOI-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=NC=C1C)OC)(O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.